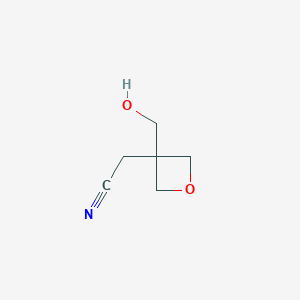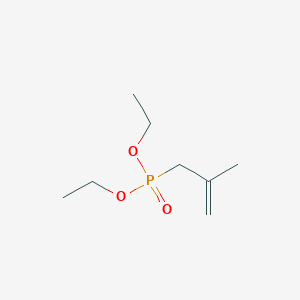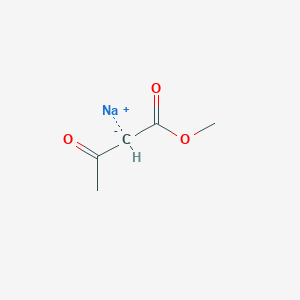
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Vue d'ensemble
Description
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one, also known as NDH 877, is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 has shown potential applications in scientific research, including as an inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor STAT3 and its receptor, which is involved in various diseases, including cancer. 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Mécanisme D'action
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 inhibits the interaction between STAT3 and its receptor by binding to the SH2 domain of STAT3. This prevents the activation of STAT3 and downstream signaling pathways that promote cell growth and survival. 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 also induces apoptosis by activating the intrinsic apoptotic pathway.
Effets Biochimiques Et Physiologiques
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to inhibit the growth of tumors in mouse models of breast and lung cancer. 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 has several advantages for lab experiments, including its high potency and specificity for inhibiting the interaction between STAT3 and its receptor. However, 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 also has limited stability in solution, which can affect its activity over time.
Orientations Futures
There are several future directions for research on 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877, including:
1. Developing more stable and soluble analogs of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 for use in experiments.
2. Investigating the potential of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 as a therapeutic agent for cancer and other diseases.
3. Studying the effects of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 on other signaling pathways and protein-protein interactions.
4. Investigating the potential of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 as an anti-inflammatory agent.
5. Studying the pharmacokinetics and pharmacodynamics of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 in vivo.
6. Investigating the potential of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 as a tool for studying the role of STAT3 in disease.
In conclusion, 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one 877 is a promising compound with potential applications in scientific research. Its ability to inhibit the interaction between STAT3 and its receptor and induce apoptosis in cancer cells make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-2,4,6H,3,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIRNGUEVCTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469223 | |
| Record name | 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
CAS RN |
847684-81-5 | |
| Record name | 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)












